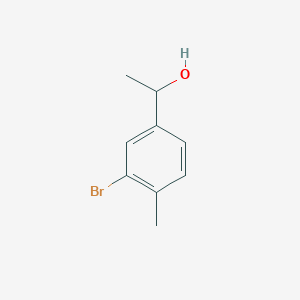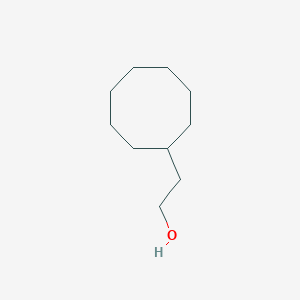
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a thienyl group, a tert-butyl group, and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like a thienyl-substituted acetylene.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzofuran ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-5-(2-thienyl)-2,3-dihydrobenzofuran: Lacks the tert-butyl group.
3,3-Dimethyl-7-tert-butyl-2,3-dihydrobenzofuran: Lacks the thienyl group.
5-(2-Thienyl)-7-tert-butyl-2,3-dihydrobenzofuran: Lacks the dimethyl groups.
Uniqueness
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the thienyl group enhances its electronic properties, while the tert-butyl and methyl groups contribute to its steric and hydrophobic characteristics. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
194592-43-3 |
|---|---|
分子式 |
C18H22OS |
分子量 |
286.4 g/mol |
IUPAC名 |
7-tert-butyl-3,3-dimethyl-5-thiophen-2-yl-2H-1-benzofuran |
InChI |
InChI=1S/C18H22OS/c1-17(2,3)13-9-12(15-7-6-8-20-15)10-14-16(13)19-11-18(14,4)5/h6-10H,11H2,1-5H3 |
InChIキー |
KXCJXXZNWBYCRI-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=C1C=C(C=C2C(C)(C)C)C3=CC=CS3)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B8597907.png)
![6-[4-(1H-indol-3-yl)piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8597914.png)




![Benzaldehyde, 4-[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]-](/img/structure/B8597961.png)







